![molecular formula C15H9F3N2O B2780692 8-(5-(Trifluoromethyl)-2-pyridyloxy)quinoline CAS No. 356580-92-2](/img/structure/B2780692.png)
8-(5-(Trifluoromethyl)-2-pyridyloxy)quinoline
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Overview
Description
The compound “8-(5-(Trifluoromethyl)-2-pyridyloxy)quinoline” is a quinoline derivative. Quinolines are a class of organic compounds with a benzene ring fused to a pyridine ring. The trifluoromethyl group (-CF3) is a substituent derived from methane. It’s characterized by high electronegativity and the ability to significantly influence the physical and chemical properties of molecules .
Molecular Structure Analysis
The molecular structure of “8-(5-(Trifluoromethyl)-2-pyridyloxy)quinoline” would consist of a quinoline core with a trifluoromethyl group attached to the 5-position of the pyridine ring and an oxygen atom linking the pyridine and quinoline rings .Chemical Reactions Analysis
Quinolines can undergo a variety of reactions, including electrophilic substitution, nucleophilic substitution, and metal-catalyzed cross-coupling reactions . The presence of the trifluoromethyl group can influence the reactivity of the molecule due to its high electronegativity .Physical And Chemical Properties Analysis
The physical and chemical properties of “8-(5-(Trifluoromethyl)-2-pyridyloxy)quinoline” would be influenced by its molecular structure. The trifluoromethyl group is known to increase the lipophilicity and metabolic stability of compounds .Scientific Research Applications
Medicine
8-(5-(Trifluoromethyl)-2-pyridyloxy)quinoline: has been explored for its potential in medicine, particularly due to the biological activities of fluorinated quinolines . These compounds have been found to exhibit antibacterial, antineoplastic, and antiviral activities, making them valuable in the development of new therapeutic agents .
Agriculture
In agriculture, fluorinated quinolines, including derivatives of 8-(5-(Trifluoromethyl)-2-pyridyloxy)quinoline , are used due to their biological activity. They can serve as potent agents against various plant pathogens and pests, contributing to crop protection and yield improvement .
Material Science
The unique properties of fluorinated quinolines make them suitable for applications in material science. They are used as components for liquid crystals, which are essential in the manufacturing of displays and other electronic devices .
Catalysis
Fluorinated quinolines are known to play a role in catalysis. Their structure allows them to participate in cross-coupling reactions, which are crucial in the synthesis of complex organic compounds .
Organic Synthesis
In organic synthesis, 8-(5-(Trifluoromethyl)-2-pyridyloxy)quinoline and its derivatives are valuable intermediates. They are involved in various synthetic methods, including cyclization and cycloaddition reactions, which are fundamental in constructing complex molecular architectures .
Enzyme Inhibition
These compounds have been studied for their enzyme inhibitory properties. By inhibiting specific enzymes, they can be used to treat diseases where such enzymes play a key role in the disease pathology .
Antibacterial Activity
Fluorinated quinolines, including 8-(5-(Trifluoromethyl)-2-pyridyloxy)quinoline , have been investigated for their antibacterial properties. They are particularly potent against a wide range of Gram-negative bacteria and are active against many Gram-positive bacteria, which is crucial in the fight against antibiotic resistance .
Liquid Crystals
The structural features of fluorinated quinolines contribute to their application in the field of liquid crystals. These materials are pivotal in the development of advanced display technologies .
Mechanism of Action
Target of Action
Quinoline derivatives are known to interact with various enzymes and receptors, exhibiting antibacterial, antineoplastic, and antiviral activities .
Mode of Action
The trifluoromethyl group (-cf3) is an electron-withdrawing substituent that can influence the reactivity of the molecule. This suggests that the compound may interact with its targets through electronic effects, influencing the activity of the target enzymes or receptors.
Biochemical Pathways
Quinoline derivatives are known to be involved in various biochemical pathways, including those related to antibacterial, antineoplastic, and antiviral activities .
Pharmacokinetics
The solubility and partitioning behavior of quinoline derivatives can be critical factors in determining their bioavailability .
Future Directions
properties
IUPAC Name |
8-[5-(trifluoromethyl)pyridin-2-yl]oxyquinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9F3N2O/c16-15(17,18)11-6-7-13(20-9-11)21-12-5-1-3-10-4-2-8-19-14(10)12/h1-9H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYGUHONUJWAOAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)OC3=NC=C(C=C3)C(F)(F)F)N=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9F3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-(5-(Trifluoromethyl)-2-pyridyloxy)quinoline |
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